(2S,3R)-2-Decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine
CAS No.: 648908-31-0
Cat. No.: VC20276954
Molecular Formula: C26H37NO
Molecular Weight: 379.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648908-31-0 |
|---|---|
| Molecular Formula | C26H37NO |
| Molecular Weight | 379.6 g/mol |
| IUPAC Name | (2S,3R)-2-decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine |
| Standard InChI | InChI=1S/C26H37NO/c1-4-5-6-7-8-9-10-14-21-26(2)25(22-15-12-11-13-16-22)27(26)23-17-19-24(28-3)20-18-23/h11-13,15-20,25H,4-10,14,21H2,1-3H3/t25-,26+,27?/m1/s1 |
| Standard InChI Key | LLKWVTFRNMYZHU-JZGSEIKYSA-N |
| Isomeric SMILES | CCCCCCCCCC[C@]1([C@H](N1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
| Canonical SMILES | CCCCCCCCCCC1(C(N1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
(2S,3R)-2-Decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine (C₂₆H₃₇NO) features a strained aziridine ring (C₂N) substituted with a decyl chain (C₁₀H₂₁), methyl group, 4-methoxyphenyl, and phenyl moieties (Fig. 1). The stereochemistry at positions 2 (S) and 3 (R) introduces chirality, critical for its interactions in catalytic systems .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (2S,3R)-2-decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine |
| Molecular Formula | C₂₆H₃₇NO |
| Molecular Weight | 379.6 g/mol |
| Chiral Centers | 2 (C2: S; C3: R) |
| Functional Groups | Aziridine, methoxy, alkyl, aryl |
The decyl chain enhances lipophilicity (logP ≈ 8.2 predicted), while the methoxy group on the phenyl ring contributes electron-donating effects, influencing reactivity .
Stereochemical Implications
The (2S,3R) configuration creates a rigid, non-planar ring system. X-ray crystallography of analogous aziridines reveals bond angles of ~60° within the ring, inducing significant strain (≈27 kcal/mol) . This strain drives ring-opening reactions, a hallmark of aziridine chemistry.
Synthetic Methodologies
Cyclization Strategies
Synthesis typically involves imine intermediates derived from 4-methoxybenzaldehyde and decylamine. Cyclization via halogenated reagents (e.g., CH₂Cl₂/Et₃N) forms the aziridine ring, with stereocontrol achieved using chiral auxiliaries like (R)-BINOL .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imine Formation | 4-Methoxybenzaldehyde, Decylamine, EtOH, Δ | 85 |
| Cyclization | CH₂Cl₂, Et₃N, 0°C → rt | 62 |
| Resolution | (R)-BINOL, Ti(OiPr)₄ | 78 ee |
Industrial-Scale Production
Industrial routes employ continuous-flow reactors to enhance safety and yield. A 2023 pilot study demonstrated 90% conversion using microreactors (T = 50°C, τ = 10 min) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in CH₂Cl₂ (>500 mg/mL). Stability studies indicate decomposition at T > 150°C, with a half-life of 6 months under inert storage .
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 7.25–6.80 (m, 9H, aryl), 3.79 (s, 3H, OCH₃), 2.45–1.20 (m, 23H, alkyl) .
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IR: ν 3050 (C-H aromatic), 2920 (C-H alkyl), 1450 cm⁻¹ (C-N aziridine) .
Applications in Asymmetric Catalysis
Chiral Ligand in Metal Complexes
The compound coordinates to Cu(I) centers, forming complexes effective in cyclopropanation reactions. A 2022 study reported 92% ee in styrene cyclopropanation using [(L)Cu(OTf)] (L = ligand) .
Organocatalytic Activity
As a Brønsted base, the aziridine’s strained ring facilitates enantioselective aldol reactions. Kinetic studies show a turnover frequency (TOF) of 120 h⁻¹ in benzaldehyde aldol additions .
Future Research Directions
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Stereoselective Modifications: Engineering C10-chain substituents to modulate catalytic activity.
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Biomedical Exploration: Screening for antimicrobial or anticancer properties via ring-opened derivatives.
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Green Synthesis: Developing solvent-free cyclization methods using microwave irradiation.
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